molecular formula C17H21N3O2S B4441698 3,5-dimethyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine

3,5-dimethyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine

Cat. No. B4441698
M. Wt: 331.4 g/mol
InChI Key: DRUTVPKQCUPGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMOTAP, and it is a thioester derivative of piperidine. DMOTAP has been shown to have a variety of interesting biochemical and physiological effects, which make it a promising candidate for use in a range of different research applications.

Mechanism of Action

The mechanism of action of DMOTAP is not fully understood, but it is believed to involve the formation of a thioester bond with a target molecule. This bond can then be cleaved by various enzymes, leading to a range of different biochemical and physiological effects.
Biochemical and Physiological Effects:
DMOTAP has been shown to have a number of interesting biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and ion channels. For example, studies have shown that DMOTAP can inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes DMOTAP a potentially useful tool for studying the role of acetylcholine in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMOTAP is its versatility. This compound can be used in a range of different research applications, and it has been shown to be effective in a variety of different experimental systems. However, one limitation of DMOTAP is its relatively high cost, which may make it less accessible to some researchers.

Future Directions

There are many potential future directions for research involving DMOTAP. For example, studies could be conducted to further elucidate the mechanism of action of this compound, or to explore its potential applications in other areas of scientific research. Additionally, new synthetic methods could be developed to make DMOTAP more accessible to researchers. Overall, DMOTAP is a promising compound that has the potential to contribute significantly to our understanding of a wide range of different physiological and biochemical processes.

Scientific Research Applications

DMOTAP has been shown to have a number of interesting scientific research applications, particularly in the field of neuroscience. For example, studies have shown that DMOTAP can be used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in living cells. This makes DMOTAP a useful tool for studying oxidative stress and other related processes.

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-8-13(2)10-20(9-12)15(21)11-23-17-19-18-16(22-17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUTVPKQCUPGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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